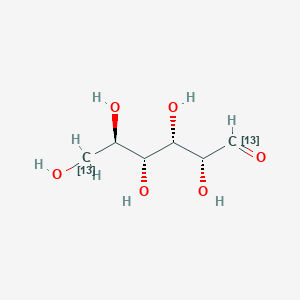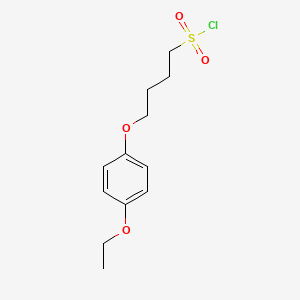
4-(4-フルオロベンゾイル)-1H-1,2,3-トリアゾール
概要
説明
4-(4-Fluorobenzoyl)-1H-1,2,3-triazole is an organic compound that features a triazole ring substituted with a 4-fluorobenzoyl group
科学的研究の応用
4-(4-Fluorobenzoyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers with unique properties
作用機序
Target of action
The targets of a compound depend on its chemical structure and properties. For example, benzoyl chloride derivatives, such as 4-fluorobenzoyl chloride, often function as acylating agents in organic synthesis . They react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
Mode of action
The mode of action of a compound refers to how it interacts with its targets. In the case of acylating agents like 4-fluorobenzoyl chloride, they typically undergo nucleophilic acyl substitution reactions with their targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, 4-fluorobenzoate, a compound structurally similar to 4-(4-fluorobenzoyl)-1H-1,2,3-triazole, is known to undergo aerobic metabolism initiated by an oxygen-dependent ring cleavage .
Pharmacokinetics
Similar compounds like 4-fluorobenzoyl chloride have been used as tracers for quantitation during the drug development process .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For acylating agents, the result of action often involves the formation of new covalent bonds and the modification of target molecules .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of a compound. For example, the boiling point of 4-fluorobenzoyl chloride is reported to be 82 °C at a pressure of 20 mmHg , indicating that it may be volatile under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole typically involves the reaction of 4-fluorobenzoyl chloride with 1H-1,2,3-triazole under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-Fluorobenzoyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
4-Fluorobenzoyl chloride: A precursor in the synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole.
4-Fluorobenzoic acid: Another related compound with similar chemical properties
Uniqueness
4-(4-Fluorobenzoyl)-1H-1,2,3-triazole is unique due to the presence of both the triazole ring and the fluorobenzoyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4-fluorophenyl)-(2H-triazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKDMANPBWYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244437 | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416447-75-0 | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![D-[2-13C]Galactose](/img/structure/B1443873.png)











